molecular formula C6H6N4 B1614272 3,3'-Bi-1H-pyrazole CAS No. 2384-02-3

3,3'-Bi-1H-pyrazole

Cat. No. B1614272
CAS RN: 2384-02-3
M. Wt: 134.14 g/mol
InChI Key: KFSUCTRGHQKXSV-UHFFFAOYSA-N
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Description

“3,3’-Bi-1H-pyrazole” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms . The CAS number for 3,3’-Bi-1H-pyrazole is 2384-02-3 . The molecular formula is C6H6N4 and the molecular weight is 134.14 .


Synthesis Analysis

The synthesis of pyrazoles involves various methods such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Bi-1H-pyrazole include a melting point of 255-256 °C . The compound has a predicted density of 1.371±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 11.70±0.10 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3,3'-Bi-1H-pyrazole and its derivatives, being part of the broader pyrazole heterocycles, are extensively utilized in organic synthesis and medicinal chemistry. They are recognized for their role in the development of various biologically active compounds. The synthesis of pyrazole-based heterocycles involves strategies like condensation followed by cyclization, leveraging reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methods have been instrumental in generating compounds with a spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015).

Therapeutic Potential and Bioactivity

Pyrazole-based compounds exhibit significant therapeutic potential across a variety of domains. They are particularly noted for their antimicrobial, anticancer, and antimalarial properties, acting on diverse biological targets such as DNA gyrase, topoisomerase IV, and several kinase enzymes. The structure-activity relationship of these compounds has been a subject of extensive research, highlighting the importance of pyrazole scaffolds in drug development (Karati et al., 2022; Karati et al., 2022).

The multifaceted bioactivity of pyrazole derivatives, synthesized through multicomponent reactions, encompasses antibacterial, anticancer, antifungal, and antioxidant activities, among others. The potential of these compounds in pharmaceutical and medicinal chemistry is underscored by their ability to act as inhibitors and therapeutic agents against a range of diseases (Becerra et al., 2022).

Molecular Docking and Structure-Activity Relationship

The structural attributes of pyrazole derivatives have been a focal point for understanding their interaction with biological targets. Advanced techniques like molecular docking simulations have been employed to elucidate the binding efficiency and the overall therapeutic potential of these compounds. The integration of pyrazole with other pharmacophores is a strategic approach in the quest to develop novel therapeutic drugs, and the structure-activity relationship studies provide critical insights into the design and optimization of these compounds (Ganguly & Jacob, 2017; Sharma et al., 2021).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

5-(1H-pyrazol-5-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUCTRGHQKXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342735
Record name 3,3'-Bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bi-1H-pyrazole

CAS RN

2384-02-3
Record name 3,3'-Bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AM Farag, NA Kheder, M Budesinsky - Tetrahedron, 1997 - Elsevier
N,N′-Diarylbisnitrile imides 2 add regioselectively to α-(benzothiazol-2-yl)cinnamonitriles 3 and α-(1-methylbenzimidazol-2-yl)cinnamonitriles 7 to yield exclusively the cycloadducts 5,5…
Number of citations: 23 www.sciencedirect.com
F Yu, M Kurmoo, GL Zhuang, JL Zuo - Chemical Science, 2018 - pubs.rsc.org
A hierarchical tandem assembly – coordination, oligomerisation and supramolecular organization – is identified using MALDI-TOF of the solid products of the solvothermal reaction of 5,…
Number of citations: 20 pubs.rsc.org
JW Roebuck - 2015 - era.ed.ac.uk
This thesis focuses on development of new regents which are suitable for recovering nickel, cobalt and copper from laterite leach solutions, specifically focusing on reagent …
Number of citations: 2 era.ed.ac.uk
S Terashima, GN Newton, T Shiga… - Inorganic Chemistry …, 2015 - pubs.rsc.org
Two trinuclear complexes, [CuII3(L)2](BF4)2 (1) and [NiII3(L)2(MeOH)4](BF4)2 (2), supported by the multidentate ligand L2− (H2L = 5,5′-pyridyl-3,3′-bi-1H-pyrazole) were obtained …
Number of citations: 10 pubs.rsc.org
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
The conversion of isothiazoles into pyrazoles on treatment with hydrazine is investigated. The influence of various C-3, C-4 and C-5 isothiazole substituents and some limitations of this …
Number of citations: 42 www.sciencedirect.com
Y Chi, HY Tsai, YK Chen - Journal of the Chinese Chemical …, 2017 - Wiley Online Library
This review is aimed at the current research progression of a unique class of Pt( II ) metal complexes bearing at least one azolate‐containing bidentate chelate. The azole fragment can …
Number of citations: 15 onlinelibrary.wiley.com
T Jozak, D Zabel, A Schubert, Y Sun, WR Thiel - 2010 - Wiley Online Library
Chelate ligands containing at least one pyrazole group were treated with RuCl 2 (PPh 3 ) 3 , RuHCl(CO)(PPh 3 ) 3 and RuH 2 (CO)(PPh 3 ) 3 to form ruthenium complexes bearing …
F Yu, J Li, ZH Cao, M Kurmoo, JL Zuo - Inorganic Chemistry, 2018 - ACS Publications
A new design concept has been realized for the construction of molecular conductors, whereby the building unit contains a core reservoir of carriers made up of metal ions with …
Number of citations: 12 pubs.acs.org
KM Dawood, AA Abbas - 2022 - books.google.com
Chemistry of Bipyrazoles: Synthesis and Applications covers the synthetic pathways for all types of bipyrazoles. 5 chapters cover bipyrazole systems, N, N-and N, C-bipyrazoles, namely …
Number of citations: 0 books.google.com
MR Shaaban, AS Mayhoub… - Expert opinion on …, 2012 - Taylor & Francis
Introduction: Pyrazolines are well-known and important nitrogen-containing five-membered ring heterocyclic compounds. Various methods have been worked out for their synthesis. …
Number of citations: 149 www.tandfonline.com

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